molecular formula C5H10ClNOS B6269199 (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride CAS No. 1909301-38-7

(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride

Cat. No.: B6269199
CAS No.: 1909301-38-7
M. Wt: 167.66 g/mol
InChI Key: JBCMWVOOFXBLKR-ASYIMWFASA-N
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Description

(1S,4S)-2λ⁴-Thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride is a bicyclic heterocyclic compound with a molecular formula of C₈H₁₁ClN₂S and a molecular weight of 170.64 g/mol . Its structure features a sulfur atom (thia) and a nitrogen atom (aza) within a bicyclo[2.2.1]heptane framework. This compound is primarily utilized as a chiral building block in pharmaceutical research, enabling the synthesis of enantiomerically pure molecules .

Properties

CAS No.

1909301-38-7

Molecular Formula

C5H10ClNOS

Molecular Weight

167.66 g/mol

IUPAC Name

(1S,4S)-2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride

InChI

InChI=1S/C5H9NOS.ClH/c7-8-3-4-1-5(8)2-6-4;/h4-6H,1-3H2;1H/t4-,5-,8?;/m0./s1

InChI Key

JBCMWVOOFXBLKR-ASYIMWFASA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CS2=O.Cl

Canonical SMILES

C1C2CNC1CS2=O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Protection of the Amino Group

The primary amine of trans-4-hydroxy-L-proline is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A mixture of trans-4-hydroxy-L-proline hydrochloride, aqueous sodium carbonate (1 M), and Boc₂O in tetrahydrofuran (THF) at room temperature affords N-Boc-trans-4-hydroxy-L-proline in 92% yield after extraction with ethyl acetate and silica gel chromatography.

Tosylation of Hydroxyl Groups

The secondary hydroxyl group is activated via tosylation. Treatment of N-Boc-trans-4-hydroxy-L-proline with tosyl chloride (TsCl) in dichloromethane (DCM) and pyridine at 0°C produces the ditosylate intermediate , critical for subsequent cyclization. The reaction is quenched with water, and the product is isolated via extraction and concentrated under reduced pressure.

Cyclization to Form the Bicyclic Core

The ditosylate undergoes intramolecular nucleophilic substitution in the presence of a base. Heating the intermediate in dimethylformamide (DMF) with potassium tert-butoxide (KOtBu) at 80°C facilitates ring closure, yielding the 2-thia-5-azabicyclo[2.2.1]heptane skeleton. The reaction mixture is cooled, diluted with water, and extracted with chloroform. The organic layer is dried over sodium sulfate and concentrated.

Sulfur Incorporation and Oxidation

Thiolation via Nucleophilic Displacement

The bicyclic intermediate reacts with sodium hydrosulfide (NaSH) in ethanol at reflux to introduce the thiol group. After 12 hours, the mixture is acidified with hydrochloric acid (HCl), and the thiol derivative is extracted with DCM.

Oxidation to the Sulfone

The thiol is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in chloroform at 0°C. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethyl acetate/heptane to afford 2λ⁴-thia-5-azabicyclo[2.2.1]heptan-2-one .

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt in 85% purity. Final purification via preparative high-performance liquid chromatography (HPLC) with a C18 column and 0.1% HCl in acetonitrile/water achieves >99% chemical purity.

Optimization and Alternative Approaches

Thioketal Oxidation

An alternative sulfur incorporation strategy involves bis(methylthio) intermediate formation followed by oxidation with phenyliodine bis(trifluoroacetate) (PIFA) . This two-step protocol may enhance yield in scaled-up syntheses.

Analytical Data and Characterization

Key Intermediates and Final Product

CompoundYield[α]D²⁵ (c=1, CHCl₃)¹H NMR (CDCl₃, δ ppm)
N-Boc-trans-4-hydroxy-L-proline92%+24.5°3.67–3.59 (m, 1H), 1.44 (s, 9H)
Ditosylate Intermediate78%-18.2°7.80 (d, 2H), 2.45 (s, 6H)
Final Hydrochloride Salt85%+30.1°4.86 (d, J=4.3 Hz, 1H), 3.26 (s, 1H)

Challenges and Mitigation Strategies

  • Stereochemical Integrity : Use of chiral starting materials (e.g., L-proline derivatives) avoids racemization.

  • Cyclization Efficiency : High-dilution conditions minimize oligomerization during ring closure.

  • Sulfur Reactivity : Strict temperature control (−30°C to 0°C) during oxidation prevents over-oxidation to sulfonic acids .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Stereoisomeric Counterpart: (1R,4R)-2λ⁴-Thia-5-azabicyclo[2.2.1]heptan-2-one Hydrochloride

  • Molecular Formula : C₈H₁₁ClN₂S (identical to the target compound)
  • Key Difference : The (1R,4R) enantiomer differs in stereochemistry, which may alter its binding affinity in chiral environments. For instance, enantiomers often exhibit divergent pharmacological activities due to receptor-specific interactions.
  • Application : Like the (1S,4S) form, it serves as a synthetic intermediate but may yield distinct stereochemical outcomes in reactions .

Oxygen Analog: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

  • Molecular Formula: C₅H₁₀ClNO
  • Molecular Weight : 135.59 g/mol
  • Key Differences :
    • Heteroatom Substitution : Sulfur (thia) is replaced by oxygen (oxa), reducing electronegativity and altering electronic properties. This substitution may impact solubility and stability.
    • Smaller Structure : Reduced molecular weight and simpler substituents limit its utility compared to the sulfur-containing analog.
  • Safety Profile : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating higher toxicity risks .

Mezlocillin Hydrochloride: A Bicyclic β-Lactam Antibiotic

  • Molecular Formula : C₂₁H₂₄ClN₅O₈S₂
  • Molecular Weight : 561.57 g/mol
  • Structural Features :
    • Contains a 4-thia-1-azabicyclo[3.2.0]heptane core, a hallmark of penicillins.
    • Additional functional groups (e.g., phenylacetyl and methylsulfonyl moieties) confer antibacterial activity.
  • Application : Used clinically as a broad-spectrum antibiotic, targeting bacterial cell wall synthesis .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Bicyclo System Heteroatoms Key Substituents Primary Application
(1S,4S)-2λ⁴-Thia-5-azabicyclo[2.2.1]heptan-2-one HCl C₈H₁₁ClN₂S 170.64 [2.2.1] S, N None Chiral building block
(1R,4R)-2λ⁴-Thia-5-azabicyclo[2.2.1]heptan-2-one HCl C₈H₁₁ClN₂S 170.64 [2.2.1] S, N None Stereochemical synthesis
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl C₅H₁₀ClNO 135.59 [2.2.1] O, N None Research (limited data)
Mezlocillin Hydrochloride C₂₁H₂₄ClN₅O₈S₂ 561.57 [3.2.0] S, N Phenylacetyl, methylsulfonyl Antibiotic

Research Findings and Implications

Stereochemical Impact: The (1S,4S) and (1R,4R) enantiomers highlight the importance of chirality in drug design, where even minor stereochemical changes can drastically alter bioactivity .

Functional Group Complexity : Mezlocillin’s extended substituents and larger bicyclo system demonstrate how structural elaboration enhances therapeutic specificity, albeit at the cost of synthetic complexity .

Biological Activity

(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride, often referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride
  • Chemical Formula: C5H9NS
  • CAS Number: 125224-46-6
  • Molecular Weight: 115.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including cervical cancer cells (HeLa and CaSki). For instance, a study demonstrated that a related compound displayed IC50 values of 0.99 μM against HeLa cells, outperforming standard chemotherapeutics like Cisplatin and Paclitaxel .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation. Specifically, it was found to activate caspase-3, leading to programmed cell death without inducing necrosis in normal lymphocytes .
  • Cell Cycle Arrest : Analysis revealed that the compound could arrest the cell cycle at the G1 phase in HeLa and CaSki cells, which is crucial for inhibiting cancer cell proliferation .

Table 1: Summary of Antiproliferative Activity

CompoundCell LineIC50 (μM)MechanismReference
Compound 8aHeLa0.99Apoptosis via caspase-3 activation
Compound 8aCaSki2.36Apoptosis via caspase-3 activation
Compound 8aViBo0.73Apoptosis via caspase-3 activation

Additional Biological Activities

Beyond antiproliferative effects, this compound has been investigated for other potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds within this class may exhibit antimicrobial activity; however, detailed investigations are required to confirm these effects.

Q & A

Q. Mechanistic Considerations :

  • Stereochemical control is critical. The (1S,4S) configuration is achieved via chiral auxiliaries or enantioselective catalysis .
  • Acidic conditions (e.g., HCl) protonate the amine, enhancing solubility and facilitating salt formation .

Advanced: How can researchers optimize the stereochemical purity of this compound during synthesis?

Methodological Answer:
Optimizing stereochemical purity requires:

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) to favor the (1S,4S) configuration .
  • Crystallization Techniques : Fractional crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired diastereomer .
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® AD-H) to separate enantiomers post-synthesis .

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